molecular formula C22H28N2O5 B13835282 ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY- CAS No. 17755-64-5

ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3',4',5'-TRIMETHOXY-

Cat. No.: B13835282
CAS No.: 17755-64-5
M. Wt: 400.5 g/mol
InChI Key: BMCMDFIMUNFPDO-UHFFFAOYSA-N
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Description

ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY-: is a complex organic compound that belongs to the class of acetophenones It is characterized by the presence of a piperazine ring substituted with a p-methoxyphenyl group and three methoxy groups on the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylpiperazine with a suitable acetophenone derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic ring or the piperazine ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals, polymers, or other materials with specific properties.

Mechanism of Action

The mechanism of action of ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring and methoxy groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxyacetophenone: Shares the methoxy group on the aromatic ring but lacks the piperazine moiety.

    Para-Methoxyphenylpiperazine: Contains the piperazine ring with a methoxyphenyl group but lacks the acetophenone structure.

Uniqueness: The unique combination of the acetophenone moiety with the piperazine ring and multiple methoxy groups distinguishes ACETOPHENONE, 2-(4-(p-METHOXYPHENYL)PIPERAZINYL)-3’,4’,5’-TRIMETHOXY- from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

17755-64-5

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-7-5-17(6-8-18)24-11-9-23(10-12-24)15-19(25)16-13-20(27-2)22(29-4)21(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

BMCMDFIMUNFPDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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